4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate
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Overview
Description
4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate is a complex organic compound that features a unique combination of adamantane, furan, and thiocyanate functional groups. The adamantane moiety is known for its rigid, diamond-like structure, which imparts significant stability and unique chemical properties to the compound. The furan ring contributes to the compound’s aromaticity, while the thiocyanate group introduces reactivity that can be exploited in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane derivative is synthesized through radical functionalization methods, which involve the conversion of adamantane to its substituted derivatives using radical intermediates.
Furan Ring Introduction: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a diketone or a keto-ester.
Coupling with Phenyl Thiocyanate: The final step involves coupling the adamantyl-furan intermediate with phenyl thiocyanate under mild conditions, typically using a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The thiocyanate group can be reduced to form thiols or amines.
Substitution: The thiocyanate group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxygenated furan derivatives, thiols, amines, and various substituted phenyl derivatives.
Scientific Research Applications
4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Compounds like 1-adamantylamine and 1-adamantylcarboxylic acid share the adamantane moiety and exhibit similar stability and reactivity.
Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid share the furan ring and exhibit similar aromatic properties.
Thiocyanate derivatives: Compounds like phenyl thiocyanate and benzyl thiocyanate share the thiocyanate group and exhibit similar reactivity.
Uniqueness
The rigid structure of adamantane, combined with the aromaticity of furan and the reactivity of thiocyanate, makes this compound particularly versatile and valuable in various fields of research and industry .
Properties
Molecular Formula |
C23H24N2O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-[[5-(1-adamantyl)-2-methylfuran-3-carbonyl]amino]phenyl] thiocyanate |
InChI |
InChI=1S/C23H24N2O2S/c1-14-20(22(26)25-18-2-4-19(5-3-18)28-13-24)9-21(27-14)23-10-15-6-16(11-23)8-17(7-15)12-23/h2-5,9,15-17H,6-8,10-12H2,1H3,(H,25,26) |
InChI Key |
SOYYBDQWLWBVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=C(C=C5)SC#N |
Origin of Product |
United States |
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